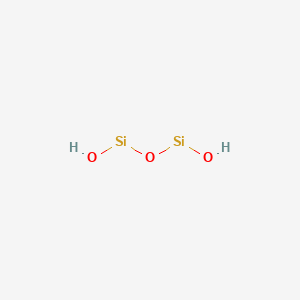
1,3-Disiloxanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Disiloxanediol, also known as tetramethyl-1,3-disiloxanediol, is a chemical compound with the molecular formula C₄H₁₄O₃Si₂. It is a member of the siloxane family, characterized by the presence of silicon-oxygen bonds. This compound is notable for its unique structural properties and its applications in various scientific fields .
Vorbereitungsmethoden
1,3-Disiloxanediol can be synthesized through several methods. One of the primary synthetic routes involves the hydrolysis of 1,3-dihydrido-disiloxanes. This process can be catalyzed using either base-catalyzed or organocatalytic methods. The hydrolysis reaction typically involves the conversion of Si-H bonds to Si-O bonds, resulting in the formation of 1,3-disiloxanediols .
In industrial settings, the production of this compound often involves the use of metal-free oxidative hydrolysis. This method is preferred due to its efficiency and the stability of the resulting product. The reaction conditions usually include the presence of an oxidizing agent and a suitable catalyst to facilitate the hydrolysis process .
Analyse Chemischer Reaktionen
1,3-Disiloxanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as dioxiranes and reducing agents like hydrosilanes .
Oxidation: The oxidation of this compound typically involves the conversion of Si-H bonds to Si-O bonds.
Reduction: Reduction reactions involving this compound often lead to the formation of hydrosilanes.
Substitution: Substitution reactions can occur at the silicon atoms, leading to the formation of various organosilicon compounds.
The major products formed from these reactions include silanols, siloxanols, and various organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
1,3-Disiloxanediol has a wide range of applications in scientific research. In chemistry, it is used as a reagent and coupling partner in various synthetic reactions. Its unique structural properties make it an ideal candidate for use in the synthesis of complex organosilicon compounds .
In biology and medicine, this compound is used in the development of biomaterials and drug delivery systems. Its biocompatibility and stability make it suitable for use in various biomedical applications .
In the industrial sector, this compound is used in the production of silicone polymers and resins. It serves as a precursor for the synthesis of other organosilicon compounds, which are widely used in the manufacturing of various industrial products .
Wirkmechanismus
The mechanism of action of 1,3-disiloxanediol involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile, participating in various substitution and addition reactions. The presence of silicon-oxygen bonds in its structure allows it to form stable complexes with other molecules, facilitating its use in various synthetic processes .
In biological systems, this compound interacts with cellular components, leading to the formation of biocompatible materials. Its stability and biocompatibility make it suitable for use in drug delivery systems and other biomedical applications .
Vergleich Mit ähnlichen Verbindungen
1,3-Disiloxanediol can be compared with other similar compounds, such as 1,1,3,3-tetramethyldisiloxane and 1,1,3,3-tetraphenyldisiloxane. These compounds share similar structural properties but differ in their reactivity and applications .
1,1,3,3-Tetramethyldisiloxane: This compound is used as a monomer in the production of silicone polymers and resins.
1,1,3,3-Tetraphenyldisiloxane: This compound is used in the synthesis of various organosilicon compounds and serves as a precursor for the production of siloxane-based materials.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its applications in various scientific fields. Its stability and biocompatibility make it a valuable compound in both research and industrial settings .
Eigenschaften
Molekularformel |
H2O3Si2 |
|---|---|
Molekulargewicht |
106.18 g/mol |
InChI |
InChI=1S/H2O3Si2/c1-4-3-5-2/h1-2H |
InChI-Schlüssel |
FNJROSFWPTVJOG-UHFFFAOYSA-N |
Kanonische SMILES |
O[Si]O[Si]O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B14669012.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14669016.png)
![methyl (1S,4aR,4bS,7E,8R,8aS,9S,10aR)-9-hydroxy-7-[2-[2-hydroxyethyl(methyl)amino]-2-oxoethylidene]-1,4a,8-trimethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthrene-1-carboxylate](/img/structure/B14669033.png)
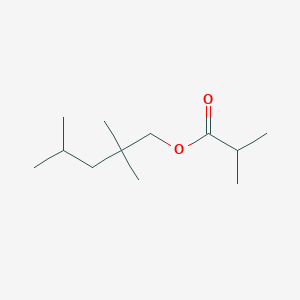
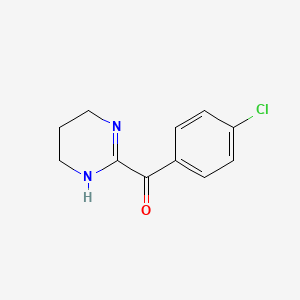
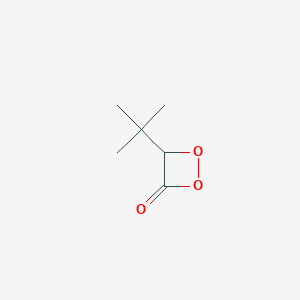
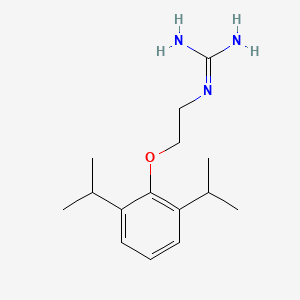


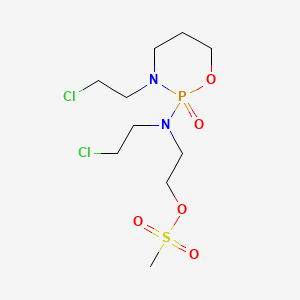
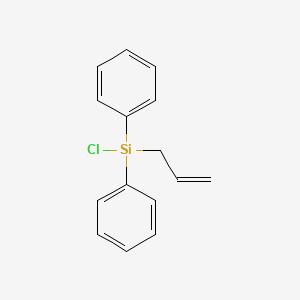

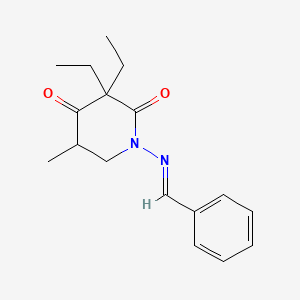
![7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]](/img/structure/B14669121.png)
